Icatibant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

icatibant mechanism of action bradykinin B2 receptor

Mechanism of Action and Pathophysiology of HAE

Icatibant's mechanism is best understood in the context of HAE pathophysiology. HAE is a rare genetic disorder caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1INH). This inhibitor plays a key regulatory role in the contact system (kallikrein-kinin system) [1] [2].

- Role of C1 Inhibitor: Normally, C1INH regulates the uncontrolled activation of the kallikrein-kinin pathway. In HAE patients, deficient C1INH activity leads to overactivation of this pathway, resulting in excessive production of bradykinin [1] [2].

- Role of Bradykinin: Bradykinin is a potent inflammatory mediator. When it binds to the B2 receptors on the surface of endothelial cells, it causes sustained smooth muscle contraction, vasodilation, and a rapid increase in vascular permeability. This leads to the movement of fluid from blood vessels into the interstitial tissue, causing the characteristic episodic swelling, redness, and pain of HAE attacks. In the larynx, this can cause life-threatening airway obstruction [2] [3] [4].

- This compound's Action: this compound acts as a "molecular decoy." Its structure is similar enough to bradykinin to allow it to bind with high affinity to the B2 receptor. By occupying the receptor, it competitively inhibits the binding of native bradykinin, thereby preventing the receptor activation that leads to symptom development [5] [3] [4].

The following diagram illustrates this key disease pathway and the site of this compound's intervention:

This compound blocks the B2 receptor to prevent bradykinin-mediated symptoms in HAE.

Clinical Evidence and Experimental Data

The efficacy of this compound was established in two pivotal Phase 3 clinical trials known as FAST-1 and FAST-2 [1].

| Trial | Comparison | Primary End Point (Median Time to Symptom Relief) | Statistical Significance | Key Secondary Findings |

|---|---|---|---|---|

| FAST-1 | This compound vs. Placebo | 2.5 hours vs. 4.6 hours | P=0.14 (Not Significant) | Significantly shorter time to first symptom improvement; Fewer patients needed rescue medication (3 vs. 13) [1]. |

| FAST-2 | This compound vs. Tranexamic Acid | 2.0 hours vs. 12.0 hours | P<0.001 (Significant) | Significantly shorter time to first symptom improvement [1]. |

The non-significant result in FAST-1 was attributed to the frequent use of rescue medication in the placebo group, which may have obscured the drug's true benefit. No this compound-related serious adverse events were reported in either trial [1]. The most common adverse effect is mild, transient reactions at the injection site [2].

Structural and Molecular Insights

Advanced structural biology has provided deep insights into how this compound interacts with the B2 receptor. The B2 receptor is a classic G protein-coupled receptor (GPCR) [4].

- Molecular Binding: Cryo-EM structures of the human B2 receptor in complex with its native G proteins show that this compound acts as a competitive antagonist. It binds to the orthosteric binding site of the receptor, the same site used by native bradykinin, thereby physically preventing its activation [4].

- Key Structural Feature: The incorporation of D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Oic (L-octahydroindole-2-carboxylic acid) at positions 7 and 8 introduces rigid, lipophilic structures. These are critical for high receptor affinity, antagonist activity, and resistance to enzymatic degradation by ACE and other peptidases, contributing to a longer duration of action [6] [5].

Research and Development Context

This compound's development validated the B2 receptor as a therapeutic target, spurring further research. A notable area is the development of oral B2 receptor antagonists, such as PHA121, which aim to provide the same mechanism of action with greater convenience than the subcutaneous injection required for this compound [7].

Furthermore, the role of bradykinin in other conditions has led to the exploration of this compound in other areas. For instance, its potential use in suppressing pulmonary edema in COVID-19 was investigated based on the hypothesis that the virus disrupts the renin-angiotensin system, leading to a bradykinin storm [5].

Important Safety and Pharmacological Considerations

- Contraindications: Co-treatment with ACE inhibitors is a contraindication. ACE inhibitors work by increasing bradykinin levels, and this compound could interfere with their antihypertensive effect [2].

- Cardiac Effects: Since bradykinin has potential cardioprotective properties, patients with pre-existing heart disease should be carefully monitored during treatment [2].

- Therapeutic Window: While B2 receptor blockade is beneficial in HAE, it's important to note that B2 receptor agonists are also being investigated for other conditions, such as hypertension, by promoting vasodilation. This highlights the delicate balance and context-dependent nature of this signaling pathway [8].

References

- 1. This compound, a New Bradykinin-Receptor Antagonist, in ... [pmc.ncbi.nlm.nih.gov]

- 2. - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Function and structure of bradykinin receptor 2 for drug ... [nature.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. SERS- and SEIRA-Based Characterization and Sensing of ... [pmc.ncbi.nlm.nih.gov]

- 7. PHA121, the first orally available bradykinin B2-receptor ... [ir.pharvaris.com]

- 8. targeting bradykinin receptor B2 signaling in vascular ... [nature.com]

pharmacokinetics and pharmacodynamics of icatibant

Pharmacodynamics and Mechanism of Action

Icatibant exerts its therapeutic effect by competitively and selectively blocking the bradykinin B2 receptor [1] [2].

- Target Pathway: In Hereditary Angioedema (HAE), a deficiency of C1 esterase inhibitor leads to excessive bradykinin production [1]. This peptide binds to the B2 receptor on vascular endothelial cells, causing vasodilation, increased vascular permeability, and the characteristic localized swelling of HAE [2].

- Mechanism: this compound acts as a synthetic decapeptide antagonist of the bradykinin B2 receptor. By occupying the receptor, it prevents bradykinin from binding, thereby inhibiting the downstream signaling cascade that leads to angioedema attacks [2].

The following diagram illustrates this core mechanism and the drug's effect.

This compound mechanism of action for HAE treatment.

Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics following subcutaneous administration, characterized by rapid absorption and a short half-life [3] [1].

Key Pharmacokinetic Parameters

The table below summarizes primary PK parameters from clinical studies in healthy adults and pediatric HAE patients.

| Parameter | Value in Healthy Adults (30 mg SC) | Value in Healthy Adults (90 mg SC) | Value in Pediatric HAE Patients (0.4 mg/kg, capped at 30 mg) | Notes & Context |

|---|---|---|---|---|

| Tmax (Time to Cmax) | <1 hour [3] | <1 hour [3] | Rapid, complete absorption within 1 hour [1] | Rapid absorption post-SC injection. |

| Cmax (Max Concentration) | 979 ± 262 ng/mL [3] | 2,719 ± 666 ng/mL [3] | Model-derived, exposure comparable to adults with weight-based dosing [1] | Exhibits dose-proportionality [3]. |

| AUC (Total Exposure) | 2,191 ± 565 h·ng/mL [3] | 6,736 ± 1,230 h·ng/mL [3] | Model-derived [1] | AUC also shows dose-proportionality [3]. |

| Elimination Half-life (t₁/₂) | 1.48 ± 0.35 hours [3] | 2.00 ± 0.57 hours [3] | Not specifically reported; population PK model used [1] | Short half-life; no appreciable accumulation with repeated doses 6 hours apart [3]. |

| Primary Metabolic Pathway | Enzymatic hydrolysis [2] | Enzymatic hydrolysis [2] | Enzymatic hydrolysis [2] | In vitro data suggests low potential for CYP450-mediated drug interactions [2]. |

| Excretion | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2] | Only ~10% of administered dose recovered in urine as metabolites [2]. |

Key observations from PK studies include:

- Dose Proportionality: PK parameters for single 30 mg and 90 mg subcutaneous doses demonstrated dose proportionality [3].

- No Accumulation: Administration of three 30 mg doses at 6-hour intervals showed no appreciable accumulation of this compound [3].

- Weight-Based Dosing in Pediatrics: A population PK analysis confirmed that a weight band-based dosing regimen in pediatric patients (2-17 years) provides exposure similar to the 0.4 mg/kg dose and is therefore appropriate [1].

Clinical Dosing and Administration

This compound is indicated for acute attacks of HAE in adults, adolescents, and children aged 2 years and older [2].

Recommended Dosage Regimen

| Patient Population | Dosage | Maximum Injections | Administration Notes |

|---|---|---|---|

| Adults | 30 mg (3 mL) via single SC injection [2]. | A second injection may be given after 6 hours if needed; a third after another 6 hours. No more than 3 in 24 hours [2]. | Preferably administered in the abdominal area; can be self-administered after training [2]. |

| Pediatrics (2-17 years) | Based on body weight (see detailed table below) [2]. | In clinical trials, not more than 1 injection per HAE attack was administered [2]. | To be administered by a caregiver after training in SC injection technique [2]. |

Pediatric Weight-Based Dosing

| Body Weight | Dose | Injection Volume |

|---|---|---|

| 12 kg to 25 kg | 10 mg | 1.0 mL |

| 26 kg to 40 kg | 15 mg | 1.5 mL |

| 41 kg to 50 kg | 20 mg | 2.0 mL |

| 51 kg to 65 kg | 25 mg | 2.5 mL |

| >65 kg | 30 mg | 3.0 mL |

Source: Adapted from the this compound SMPC [2]

Experimental Protocols and Key Studies

The pharmacokinetic and pharmacodynamic profile of this compound is supported by robust clinical trials.

- Phase I PK Studies (Healthy Volunteers): A key study characterized single- and multiple-dose plasma pharmacokinetics. Volunteers received a single 30 mg or 90 mg dose, or three 30 mg doses at 6-hour intervals. Blood samples for PK analysis were collected pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6 hours) to define the concentration-time profile [3].

- Pediatric Phase 3 Study (HGT-FIR-086): This was a multicenter, open-label, non-randomized study in children and adolescents (2 to <18 years) with HAE. The study evaluated the PK, safety, and efficacy of a single subcutaneous this compound injection (0.4 mg/kg, max 30 mg) during an acute attack or in its absence. PK sampling was performed at pre-dose; 0.25, 0.5, 0.75, 1, 2, 4, and 6 hours post-dose. The study also assessed time to onset of symptom relief (TOSR) using pain scales [4] [5].

- Population PK and Exposure-Response Analysis: This analysis pooled data from 141 adults and 31 pediatric patients. A two-compartment model with linear elimination described the data. The analysis identified body weight as the primary source of variability and supported weight-band dosing in children. The exposure-response analysis for TOSR showed a flat relationship, indicating the response plateaued at the exposure levels achieved with the recommended pediatric dose [1].

Safety and Tolerability

The safety profile of this compound is primarily characterized by injection site reactions.

- Very Common Adverse Reactions: Injection site reactions (e.g., redness, swelling, pain, itching, burning sensation, warmth) occur in the majority of subjects. These are typically mild to moderate, transient, and resolve without intervention [2].

- Other Adverse Reactions: Common (≥1/100 to <1/10) adverse reactions include dizziness, headache, nausea, rash, erythema, pruritus, pyrexia, and increased transaminases [2].

- Special Populations: No dose adjustment is needed for patients with hepatic or renal impairment. Elderly patients ( >65 years) have been shown to have increased systemic exposure, but the clinical relevance is unknown [2].

Conclusion

This compound represents a clinically proven therapeutic option for acute HAE attacks. Its well-characterized PK/PD profile—featuring rapid absorption, short half-life, targeted B2 receptor antagonism, and a favorable safety profile—supports its use across a broad age range. The establishment of weight-based dosing in pediatric patients through population PK modeling is a key advancement in the management of HAE in children.

References

- 1. Population Pharmacokinetics and Exposure-Response ... [pubmed.ncbi.nlm.nih.gov]

- 2. 30 mg solution for injection in pre-filled syringe - Summary of... This compound [medicines.org.uk]

- 3. Pharmacokinetics of single and repeat doses of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. A Pharmacokinetic, Tolerability and Safety Study of this compound in ... [trial.medpath.com]

- 5. Treatment Effect and Safety of this compound in Pediatric ... [sciencedirect.com]

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Icatibant is a selective competitive antagonist of the bradykinin B2 receptor [1]. It directly blocks the receptor to inhibit the pro-inflammatory effects of bradykinin, which is the key mediator of increased vascular permeability and edema formation in HAE types I and II [1] [2]. The diagram below illustrates its targeted action within the kallikrein-kinin pathway.

This compound mechanism of action. HAE: Hereditary Angioedema; FXII: Factor XII; FXIIa: Activated Factor XII; HMWK: High-Molecular-Weight Kininogen; B2 Receptor: Bradykinin B2 Receptor; C1-INH: C1 Esterase Inhibitor.

Summary of Clinical Evidence

Clinical data from controlled trials and real-world studies consistently support the efficacy and safety of this compound for treating acute HAE attacks.

| Study / Trial (Core Citation) | Study Design & Participants | Key Efficacy Findings (Median Time) | Safety Profile |

|---|

| FAST-3 Phase 3 Trial (Multiple attacks analysis) [3] | Design: Randomized, double-blind, placebo-controlled phases and open-label extension. Population: Adults with HAE type I/II (n=88 for 1-5 attacks). | Onset of Symptom Relief: 1.9-2.1 hours (any location). Almost Complete Relief: 3.5-19.7 hours (any location). Laryngeal Attacks (n=25): 1.0-2.0 hours to symptom relief. | Most frequent AEs: HAE attack worsening/recurrence, headache, nasopharyngitis. Two SAEs (arrhythmia, chest pain) considered treatment-related. | | This compound Self-Administration Study [1] | Design: Open-label, prospective. Population: Adults with HAE type I/III self-administering this compound for 55 acute attacks. | First Symptom Improvement: 5 min - 2 hours (HAE-I), 8 min - 12 h (HAE-III). Complete Resolution: 15 min - 48 hours (HAE-I), 15 min - 96 h (HAE-III). | Primary AE: Mild, transient injection site reactions (87% of attacks), resolving spontaneously within 0.5-3 hours. | | This compound Outcome Survey (IOS) [4] | Design: International, observational registry (real-world). Population: 42 patients with HAE type I/II experiencing 67 laryngeal attacks. | Time to Treatment: 2.0 hours. Time to Resolution: 6.0 hours. Attack Duration: 8.5 hours. A single injection was sufficient for 87.9% of attacks. | Well-tolerated. Two AEs (acne, hair loss) in two patients considered possibly related. |

Detailed Experimental Protocols

For researchers, the methodology from key trials provides a benchmark for study design.

FAST-3 Trial Protocol (Cited in [3]):

- Design: A randomized, double-blind, placebo-controlled Phase 3 study, followed by an open-label extension (OLE).

- Patients: Adults with a confirmed diagnosis of HAE type I or II.

- Intervention: In the controlled phase, patients received a single subcutaneous injection of either This compound 30 mg or a matching placebo within 6 hours of a mild (laryngeal) or moderate (cutaneous/abdominal) attack onset. Patients with severe laryngeal symptoms received open-label this compound.

- Open-Label Extension: Patients could treat subsequent attacks with this compound (up to 3 injections per attack).

- Primary Outcome Measures: Patient-reported times to onset of symptom relief, based on a visual analog scale (VAS).

Self-Administration Study Protocol (Cited in [1]):

- Design: An open-label, non-comparative, prospective study.

- Training: Eligible patients (adults with HAE previously treated with HCP-administered this compound) received formal training. A healthcare professional demonstrated the subcutaneous injection technique into the abdomen, after which patients self-injected a saline solution under supervision.

- Procedure: Patients were provided with this compound syringes. For an attack, they self-administered this compound and reported the event via a 24-hour telephone line. Patients recorded outcomes in a 21-point questionnaire, including time of onset, injection, symptom improvement, and resolution.

Key Considerations for Researchers

- Efficacy Across HAE Types: While licensed for HAE types I and II, evidence suggests this compound is also effective for HAE type III (HAE-nC1INH), a subtype with normal C1-INH [1]. This indicates its utility is tied to the shared final pathway of bradykinin-mediated edema.

- Self-Administration as a Paradigm: The ability for patients to self-administer this compound enables rapid treatment, which is crucial for minimizing attack duration and severity, especially for life-threatening laryngeal edema [1] [4]. This aligns with international consensus recommendations for home therapy [1].

- Position in the Evolving Treatment Landscape: this compound remains a cornerstone for on-demand treatment. Newer agents like garadacimab (anti-FXIIa), donidalorsen (prekallikrein mRNA inhibitor), and sebetralstat (oral plasma kallikrein inhibitor) offer novel mechanisms and administration routes [5], expanding options for personalized HAE management.

References

- 1. Safety and efficacy of this compound self-administration for acute ... [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of hereditary angioedema—single or multiple ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Multiple Hereditary Angioedema Attacks ... [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound Outcome Survey: treatment of laryngeal ... [pmc.ncbi.nlm.nih.gov]

- 5. What new drugs are available for the management of ... [dig.pharmacy.uic.edu]

what is icatibant used for in clinical practice

Mechanism of Action: The Bradykinin Pathway

Icatibant exerts its therapeutic effect by specifically blocking the bradykinin B2 receptor. This intervention is targeted at the root cause of swelling in HAE and ACEi-induced angioedema. The following diagram illustrates the key pathway and this compound's site of action.

This compound blocks the bradykinin B2 receptor to inhibit swelling.

Clinical Evidence and Efficacy Data

Clinical trials demonstrate that this compound provides rapid symptom relief. Key quantitative outcomes from studies are summarized in the table below.

| Study Parameter | This compound Group | Comparison Group (Conventional Therapy) |

|---|---|---|

| Trial Type | Case Series (n=8), ACEi-induced angioedema [1] | Retrospective Assessment (n=47), ACEi-induced angioedema [1] |

| Time to First Symptom Improvement | 50.6 min (mean, SD ±21 min) [1] | Not Specified |

| Time to Complete Symptom Relief | 4.4 hours (mean, SD ±0.8 hours) [1] | 33 hours (mean, SD ±19.4 hours) [1] |

| Need for Invasive Procedures (Intubation/Tracheotomy) | 0/8 patients [1] | 5/47 patients [1] |

In controlled trials for HAE, the most common adverse reaction was injection site reactions, occurring in 97% of patients [2]. These reactions (e.g., pain, redness, swelling) were generally transient and mild to moderate in intensity. Other adverse reactions occurring in >1% of patients included pyrexia, transaminase increase, dizziness, and rash [2].

Dosing and Administration Protocol

This compound is administered as a 30 mg subcutaneous injection in the abdominal area [2]. The key steps for its clinical or self-use are:

- Dosing: A single 30 mg dose is standard. If the response is inadequate or symptoms recur, a second or third 30 mg dose may be administered at intervals of at least 6 hours [2].

- Maximum Dose: Do not administer more than 3 injections within a 24-hour period [2].

- Administration: The drug solution is clear and colorless; inspect visually before use. Use the provided 25-gauge needle and administer subcutaneously over at least 30 seconds [2].

- Self-Administration: Patients can self-administer upon recognition of an HAE attack after receiving proper training from a healthcare professional [2] [3].

Future Research and Therapeutic Landscape

While this compound is established for HAE, research continues to explore its potential in other bradykinin-mediated conditions. The most promising area is ACEi-induced angioedema, where early-phase studies show significantly faster symptom relief compared to conventional therapy [1]. However, larger controlled trials are needed to confirm these findings and establish definitive treatment guidelines.

The therapeutic landscape for HAE is expanding with recent FDA approvals of garadacimab (anti-FXIIa MAb) and donidalorsen (prekallikrein-targeting RNA therapy) for prophylaxis, and sebetralstat (oral plasma kallikrein inhibitor) for acute attacks [4]. These new mechanisms of action offer greater personalization and convenience.

References

- 1. Therapeutic efficacy of this compound in angioedema induced by ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. Fresenius Kabi Launches this compound Injection to Treat Acute ... [fresenius-kabi.com]

- 4. What new drugs are available for the management of ... [dig.pharmacy.uic.edu]

icatibant discovery and development timeline

Icatibant Profile and Development History

The table below summarizes the core characteristics and key milestones of this compound.

| Aspect | Details |

|---|---|

| INN & Market Name | This compound; Firazyr [1]. |

| Therapeutic Category | Competitive and selective bradykinin B2 receptor antagonist; treatment for acute attacks of Hereditary Angioedema (HAE) [1]. |

| Molecular Structure | Synthetic decapeptide; structural similarity to native 9-mer bradykinin; incorporates five unnatural amino acids (including D-Arg1 and D-Tic8) for enhanced stability and resistance to degradation by ACE2 [1]. |

| Key Mechanism | Antagonizes the B2 receptor, blocking the effects of bradykinin—a potent mediator of vascular permeability, vasodilation, and edema in HAE [1] [2]. |

| Major Milestones | Discovery (1990s): First disclosed in patent US 5,648,333 [3]. Initial Approval: 2011 (FDA, US) [1]. Recent Research (2025): Identification of its role as a balanced ligand for the MRGPRX2 receptor in primary human skin mast cells, explaining injection-site reactions [4]. |

Synthesis and Manufacturing Evolution

This compound's synthesis has evolved to meet commercial needs, focusing on purity and scalability.

| Stage/Feature | Description | Key Reagents & Conditions |

|---|

| Solid-Phase Peptide Synthesis (SPPS) | Primary method for production; sequential coupling of Fmoc-protected amino acids on a resin [3]. | Resin: 2-Chlorotrityl chloride (CTC) [3]. Coupling Agents: COMU, HBTU/HOBt [3]. Additives: Catalytic CuCl₂ or MgCl₂ to reduce racemization [3]. | | Process Optimization | Focus on controlling isomeric impurities and easing purification [3]. | Specialized Wash: 0.01-0.5 M HOBt/DMF to remove piperidine and prevent insertion impurities [3]. Temperature: Some protocols perform coupling/deprotection at ~38°C for efficiency [3]. | | Liquid-Phase Synthesis | Alternative approach for specific fragments on a 100-gram scale [1]. | Soluble TAG as a support; final purification via RP-HPLC to achieve >99% purity [1]. |

Mechanism of Action: Beyond B2 Receptor Antagonism

This compound's primary mechanism is blocking the bradykinin B2 receptor. Recent research reveals a complex, dual-receptor interaction. The diagram below illustrates this signaling pathway.

This compound's primary therapeutic action is competitive antagonism of the bradykinin B2 receptor (B2R), blocking bradykinin-induced edema [1]. Surprisingly, a 2025 study revealed this compound also acts as a balanced ligand for the MRGPRX2 receptor on primary human skin mast cells, triggering both G-protein and β-arrestin pathways [4]. This causes mast cell degranulation, explaining the common injection-site reactions and differentiating its behavior from biased ligands [4].

Current Research and Development Frontiers

Ongoing research explores new clinical applications and refinements in understanding HAE.

- Expanding Therapeutic Indications: Research is actively investigating this compound's potential in other bradykinin-mediated conditions. It has been explored as a potential treatment for COVID-19-related pulmonary edema, based on the hypothesis that the virus disrupts the kallikrein-kinin system, leading to bradykinin storm [1].

- Precision Medicine in HAE: Studies focus on characterizing different HAE types, particularly HAE with normal C1 inhibitor (HAE-nC1-INH). Research shows variable patient responses to different therapies (e.g., lanadelumab), highlighting the need for genetic profiling to guide treatment, including this compound use [2].

- Market and Formulation Development: The this compound API market is growing, driven by increased HAE diagnosis. Key trends include development of next-generation delivery devices (pre-filled syringes, auto-injectors) and integration with digital health tools for remote monitoring [5] [6].

Experimental Insights: Key Assay Protocols

For researchers replicating or building upon foundational work, here are methodologies from key studies.

| Experimental Objective | Detailed Protocol Summary |

|---|

| MRGPRX2 Signaling in Mast Cells [4] | Cell Source: Primary human skin mast cells isolated from foreskins (pooled donors, >98% purity). Stimulation: Cells treated with saturating conc. of this compound (200 µg/mL) or Substance P (60 µM). Degranulation Assay: Measured release of β-hexosaminidase into supernatant after 60 min in PAG-CM buffer. Receptor Internalization: Quantified via flow cytometry. Downstream Signaling: Analyzed by immunoblotting for ERK, PI3K/AKT, and p38 pathways. | | Proangiogenic Cell (PAC) Invasion [7] | Cell Source: Human mononuclear cells (MNCs) and culture-selected PACs from peripheral blood. KLK1 Modulation: Gene Silencing with specific siKLK1 RNA (50-100 nmol/L); Overexpression via adenoviral vector (Ad.KLK1). Invasion Assay: Standard Matrigel invasion chamber assay. MMP2 Activity: Measured using gel zymography on conditioned medium. |

Market and Industry Landscape

The this compound acetate API market is experiencing robust growth, with a conservative estimate of $150 million in 2025 and a projected CAGR of ~8% through 2033 [5]. Key players include Dr. Reddy's Laboratories, Bachem AG, Teva API, and Sun Pharmaceutical Industries [5]. The market is segmented by application (dominated by injections), purity (≥98%), and region (strongest in North America and Europe, with Asia-Pacific emerging) [5].

Future Outlook

The future of this compound development will likely focus on several key areas:

- Novel Formulations: Research into alternative delivery methods to improve patient compliance.

- Drug-Device Combinations: Continued innovation in user-friendly, integrated delivery systems [6].

- Exploration of New Indications: Further clinical trials for diseases involving the KKS or MRGPRX2 pathways.

- Biosimilars: With patent expiries, development of biosimilar versions may increase market competition and access [5].

This overview synthesizes the journey of this compound from discovery to its current status as a critical therapy, highlighting ongoing research that continues to refine its application and mechanistic understanding. I hope this information provides a solid foundation for your professional work.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Expanding the Genetic and Clinical Spectrum of Hereditary ... [pmc.ncbi.nlm.nih.gov]

- 3. WO2019064220A1 - Synthesis of this compound [patents.google.com]

- 4. This compound Acts as a Balanced Ligand of MRGPRX2 in ... [mdpi.com]

- 5. This compound Acetate API Analysis 2025 and Forecasts 2033 [archivemarketresearch.com]

- 6. This compound Acetate Market - Global Forecast 2025-2030 [researchandmarkets.com]

- 7. Tissue Kallikrein Is Essential for Invasive Capacity ... [pmc.ncbi.nlm.nih.gov]

Pathophysiology of Bradykinin-Mediated Angioedema

Bradykinin (BK) is a potent short-lived effector peptide that promotes vasodilation, increased vascular permeability, inflammation, and edema through activation of the constitutively expressed bradykinin B2 receptor (B2R) on endothelial cells [1] [2]. The production of bradykinin occurs through several interconnected plasma protease cascades.

Figure 1: Multiple pathways converge on bradykinin generation. The Kallikrein-Kinin System (KKS) is the primary pathway, amplified by a positive feedback loop. The fibrinolytic and inflammatory pathways provide alternative BK generation routes.

In healthy states, these pathways are tightly controlled. The key regulator is the C1 esterase inhibitor (C1-INH), which inhibits multiple steps in the cascade, including FXIIa and plasma kallikrein [2] [3]. Bradykinin-mediated angioedema (AE-BK) occurs when this system is dysregulated, leading to uncontrolled BK accumulation.

Disease Mechanisms and Classification

AE-BK is not a single disease but a group of disorders unified by a final common pathway. The main types are summarized below.

| Type of AE-BK | Underlying Cause/Defect | Key Pathophysiological Mechanism |

|---|

| Hereditary Angioedema (HAE) Types I & II [2] [4] | Mutation in SERPING1 gene (encodes C1-INH) [4] | Type I: Low C1-INH levels. Type II: Normal levels but dysfunctional C1-INH protein. Leads to uncontrolled kallikrein activity and BK overproduction [2]. | | Acquired Angioedema (AAE) [5] [3] | Acquired C1-INH deficiency (e.g., due to lymphoproliferative diseases) [5] | C1-INH is consumed/cleared at a high rate, resulting in functional deficiency and subsequent BK overproduction [3]. | | Drug-Induced AE [5] [6] | Angiotensin-converting enzyme inhibitors (ACEIs), Angiotensin II receptor blockers (ARBs), DPP-IV inhibitors, Neprilysin inhibitors, tPA [5] [7] | ACEIs: Block ACE, a primary enzyme that inactivates BK, leading to its accumulation [5]. Other drugs affect alternative BK-metabolizing enzymes. |

A critical differentiator in the clinic is that AE-BK does not respond to antihistamines, corticosteroids, or epinephrine, which are standard treatments for histamine-mediated angioedema [3] [8]. Attacks are characterized by slow-onset, non-itchy swelling that can last for several days and often involve the gastrointestinal tract, causing severe abdominal pain [2] [3].

Approved and Emerging Therapeutics

Therapeutic strategies for AE-BK focus on targeting different nodes of the dysregulated pathway. The table below categorizes approved and emerging agents based on their mechanism of action.

| Therapeutic Target | Drug Name (Examples) | Mechanism of Action | Stage of Development / Use |

|---|---|---|---|

| Bradykinin B2 Receptor | Icatibant (Firazyr) [3] [4] | Competitive antagonist of the B2 receptor, directly blocking BK signaling [3]. | Approved for on-demand treatment of HAE attacks [4]. |

| Deucrictibant [9] [10] | Novel oral B2 receptor antagonist. | Phase 3 for on-demand and prophylactic treatment of HAE (data expected 2026); development for AAE planned in 2025 [9]. | |

| Plasma Kallikrein | Ecallantide (Kalbitor) [3] [4] | Inhibits plasma kallikrein, preventing the cleavage of HMWK and generation of BK [3]. | Approved for on-demand treatment of HAE attacks [4]. |

| Berotralstat (Orladeyo), Lanadelumab (Takhzyro) [4] | Plasma kallikrein inhibitors. | Approved for prophylactic treatment of HAE attacks [4]. | |

| Sebetralstat (Ekterly) [4] | Oral plasma kallikrein inhibitor. | Approved in 2025 for on-demand treatment of acute HAE attacks [4]. | |

| C1 Esterase Inhibitor | Plasma-derived C1-INH (Berinert, Cinryze, Haegarda), Recombinant C1-INH (Ruconest) [3] [4] | Replaces deficient or dysfunctional C1-INH, restoring regulation of the contact system and reducing BK production [3]. | Approved for on-demand treatment and/or prophylaxis of HAE attacks [4]. |

| Activated Factor XII (FXIIa) | Garadacimab (Andembry) [4] | Monoclonal antibody that inhibits activated Factor XII, the initiator of the contact activation pathway [4]. | Approved in 2025 for prophylactic treatment of HAE [4]. |

| Prekallikrein (PKK) | Donidalorsen (Dawnzera) [4] | Antisense oligonucleotide that reduces the production of prekallikrein. | Approved in 2025 for prophylactic treatment of HAE [4]. |

Recent Clinical Trial Data for Novel Agents

Recent pivotal trials underscore the efficacy of the newest targeted agents, demonstrating significant reductions in attack frequency for prophylaxis and rapid onset of action for on-demand treatment.

| Trial Name (Drug) | Design & Intervention | Key Efficacy Results |

|---|---|---|

| VANGUARD (Garadacimab) [4] | Phase 3, RCT, PBO-controlled (N=65). Garadacimab (200 mg monthly sub-Q) vs. PBO for 6 months. | -87% mean difference in monthly HAE attack rate vs. PBO (0.27 vs. 2.01; P<0.0001) [4]. |

| OASIS-HAE (Donidalorsen) [4] | Phase 3, RCT, PBO-controlled (N=90). Donidalorsen (80 mg sub-Q every 4 or 8 weeks) vs. PBO for 24 weeks. | -81% (4-week) and -55% (8-week) in mean attack rate vs. PBO (P<0.001, P=0.004) [4]. |

| KONFIDENT (Sebetralstat) [4] | Phase 3, RCT, PBO-controlled, crossover (N=136). Sebetralstat (300 mg, 600 mg PO) vs. PBO for on-demand treatment. | Median time to symptom relief: 1.61 h (300 mg), 1.79 h (600 mg) vs. 6.72 h (PBO) (P<0.001) [4]. |

| CHAPTER-3 (Deucrictibant) [9] | Phase 3, RCT, PBO-controlled (N=81 planned). Deucrictibant (40 mg/day extended-release) vs. PBO for 24 weeks. | Primary endpoint: Time-normalized number of HAE attacks. Topline data anticipated 2H 2026 [9]. |

| RAPIDe-3 (Deucrictibant) [9] [10] | Phase 3 (N=120 planned). Deucrictibant (20 mg immediate-release) for on-demand treatment of HAE attacks. | Primary endpoint: Time to onset of symptom relief. Topline data anticipated Q1 2026 [9] [10]. |

Key Experimental Models and Protocols

Research into bradykinin-mediated angioedema relies on specific biochemical and clinical models to evaluate pathway function and therapeutic efficacy.

- Assessment of Contact System Activation: Evaluating plasma levels of key components like C1-INH, C4, and functional C1-INH is a standard diagnostic protocol for HAE types I/II. A key methodological challenge is that the contact system is easily activated ex vivo during blood collection and handling, and BK itself has an extremely short half-life, making direct measurement difficult [5] [2]. Research assays often focus on measuring stable biomarkers of contact system activation instead.

- Clinical Trial Endpoints for Prophylaxis: The standard methodology for long-term prophylaxis trials (e.g., CHAPTER-3, VANGUARD) is a randomized, double-blind, placebo-controlled design. The primary efficacy endpoint is typically the time-normalized number of investigator-confirmed HAE attacks over the treatment period (e.g., 24 weeks) [9] [4]. Secondary objectives include safety, tolerability, and quality-of-life measures.

- Clinical Trial Endpoints for On-Demand Treatment: For acute attack studies (e.g., RAPIDe-3, KONFIDENT), the primary endpoint is often the time to onset of symptom relief, measured using patient-reported outcome tools like the Patient Global Impression of Change (PGI-C). Time to "substantial" or "complete" symptom relief are common secondary endpoints [9] [4].

References

- 1. Bradykinin-Mediated Angioedema: Pathways, Physiology ... [emjreviews.com]

- 2. A Comprehensive Review of Bradykinin-Induced ... [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin-induced angioedema in the emergency department [intjem.biomedcentral.com]

- 4. What new drugs are available for the management of ... [dig.pharmacy.uic.edu]

- 5. Bradykinin-Mediated Angioedema Induced by Drugs [mdpi.com]

- 6. Update on bradykinin-mediated angioedema in 2020 [sciencedirect.com]

- 7. Bradykinin-Mediated Angioedema Induced by Drugs [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling angioedema: diagnostic challenges and emerging ... [pmc.ncbi.nlm.nih.gov]

- 9. Pharvaris Outlines 2025 Strategic Priorities [ir.pharvaris.com]

- 10. Pharvaris' strategic priorities in 2025 [swissbiotech.org]

icatibant structure and peptide analogs

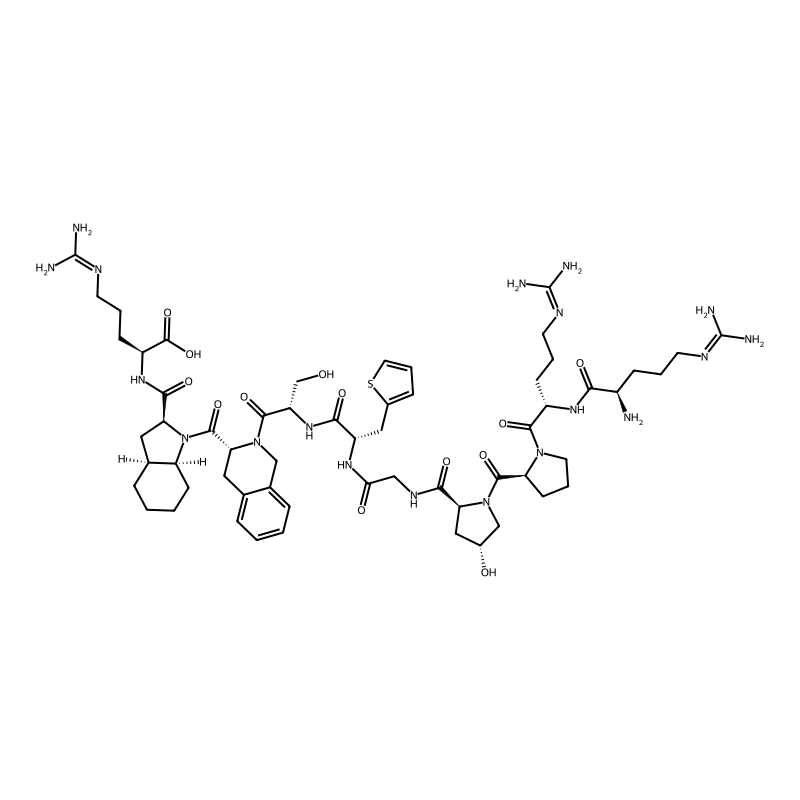

Icatibant: Core Structure & Properties

This compound is a synthetic decapeptide (a peptide with 10 amino acids) designed as a potent and selective antagonist of the bradykinin B2 receptor. [1] [2]. Its key structural features and properties are summarized below.

Table 1: Structural and Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Drug Class | Bradykinin B2 receptor antagonist; Peptidomimetic. [1] [3] |

| Amino Acid Sequence | Not fully detailed in search results, but known to contain 5 nonproteinogenic amino acids. [1] |

| Molecular Formula | C59H89N19O13S [1] |

| Molecular Weight | 1304.54 Da [1] |

| Primary Modification | Incorporation of non-natural amino acids to confer stability against degradation. [1] |

| Key Structural Feature | Synthetic peptide mimicking bradykinin's structure for high receptor affinity, but with modifications that make it resistant to degradation. [1] [2] |

| Mechanism of Action | Competitive antagonist of the bradykinin B2 receptor. [1] [2] |

| Primary Indication | Treatment of acute attacks of hereditary angioedema (HAE) in adults. [4] [1] |

| Dosage & Administration | 30 mg injected subcutaneously; may be repeated at 6-hour intervals (max. 3 doses in 24 hours). [4] [2] |

| Most Common Adverse Reaction | Injection site reactions (97% of patients in clinical trials). [4] |

Analytical Methods for Characterization

The analysis of therapeutic peptides like this compound requires advanced chromatographic techniques to separate and characterize the main drug substance from its impurities, such as epimers.

- Challenge: Standard reversed-phase liquid chromatography often struggles with the complex polar and ionizable attributes of therapeutic peptides, leading to peak tailing and poor resolution of structurally similar impurities. [5]

- Recommended Technique: Dynamic Electrostatic Repulsion Reversed-Phase (d-ERRP) UHPLC. [5]

- Methodology: This technique is highlighted as superior for analyzing this compound and its elusive epimeric impurity, [L-Arg]1-Icatibant. It works by dynamically modulating electrostatic repulsion, which results in symmetric peaks, mitigates tailing, and protects column longevity. [5]

- Comparison: The study found d-ERRP outperformed its static ERRP and ion-pair reversed-phase (IP-RP) counterparts for this specific application. [5]

Design Rationale & Peptidomimetic Approach

The following diagram illustrates the strategic development of this compound from the endogenous peptide ligand.

This compound design rationale

This design process is a classic example of developing a peptidomimetic—a compound that mimics the key biological action of a native peptide but is structurally modified to overcome inherent drawbacks like poor stability and membrane permeability. [6] [3]

- Starting Point - Endogenous Peptide: The design was guided by the structure of bradykinin, an endogenous peptide that binds to the B2 receptor and is a key mediator in the pathophysiological process of HAE. [7] [3]

- Structure-Activity Relationship (SAR): Decades of research into bradykinin analogs identified which residues are critical for receptor binding and activity. [7] [3]

- Addressing Stability: Natural peptides are rapidly degraded by proteolytic enzymes in the body, leading to a short duration of action. [6]

- Engineering the Solution: this compound was engineered to be resistant to degradation by bradykinin-cleaving enzymes. This was achieved by incorporating five nonproteinogenic amino acids into its decapeptide structure. [1] This crucial modification stabilizes the molecule in vivo without compromising its high affinity for the B2 receptor, making it a therapeutically viable drug. [1]

Implications for Peptide Drug Development

The success of this compound underscores several key principles in modern peptide therapeutics:

- Overcoming Pharmacokinetic Limitations: The primary challenge in peptide drug development is overcoming poor stability and membrane permeability. This compound is a prime example of addressing the former through strategic amino acid substitution. [6]

- From Agonist to Antagonist: While bradykinin is a receptor agonist, this compound demonstrates that small, targeted modifications to a native peptide sequence can produce a potent antagonist, effectively blocking the receptor's pathological activation. [3]

- Versatile Ligand Platforms: Modified peptide ligands like this compound have inspired the development of bifunctional ligands. These are peptide analogs conjugated to fluorophores, drug-like moieties, or isotopes, expanding their potential from pure therapeutics to diagnostic and targeted delivery applications. [7]

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound Monograph for Professionals [drugs.com]

- 3. Exploiting Knowledge on Structure–Activity Relationships ... [mdpi.com]

- 4. This compound injection - DailyMed [dailymed.nlm.nih.gov]

- 5. Assessing the performance of new chromatographic ... [sciencedirect.com]

- 6. Therapeutic peptides: current applications and future ... [nature.com]

- 7. Bifunctional ligands of the bradykinin B2 and B1 receptors [pubmed.ncbi.nlm.nih.gov]

Table 1: Exploratory Research on Icatibant for New Indications

| Research Area / Indication | Study Type / Model | Proposed Mechanism of Action | Key Findings / Hypotheses | Status / Source |

|---|---|---|---|---|

| COVID-19 Pneumonia | Phase II RCT (Human) [1] [2] | Antagonism of bradykinin B2 receptor; potential inhibition of SARS-CoV-2 M protease [1] [2]. | Hypothesis: Reduces pulmonary edema & inflammation from "bradykinin storm" in moderate COVID-19 [1] [2]. | Proof-of-Concept Trial (Completed) |

| MRGPRX2 Signaling in Skin Mast Cells | Ex Vivo (Human Primary Cells) [3] | Functions as a balanced ligand for MRGPRX2, activating both G-proteins and β-arrestin pathways [3]. | Elicits receptor internalization, desensitization, and degranulation; explains injection-site reactions (edema, itch) [3]. | Foundational Research (2025) |

Detailed Experimental Protocols

For your own research design, the methodologies from these studies provide robust templates.

Clinical Trial Protocol: ICAT-COVID Study

This proof-of-concept phase II trial provides a framework for evaluating icatibant in a new patient population [1] [2].

- 1. Study Design: Multicenter, open-label, randomized trial comparing standard of care (SoC) plus this compound against SoC alone [1] [2].

- 2. Patient Population: Hospitalized adults with confirmed COVID-19 pneumonia, rated 4 (hospitalized, no oxygen therapy) or 5 (hospitalized, on supplemental oxygen) on the WHO clinical scale, and not requiring invasive mechanical ventilation [1] [2].

- 3. Intervention & Dosing:

- 4. Primary Outcomes:

The following workflow diagrams the structure of this clinical trial.

Clinical Trial Workflow

Mechanistic Study Protocol: MRGPRX2 Signaling

This ex vivo protocol details how to investigate this compound's effects on primary human mast cells [3].

- 1. Cell Sourcing & Isolation:

- Tissue: Human foreskin samples obtained with informed consent.

- Isolation: Dermal tissue is enzymatically digested using a cocktail of collagenase, hyaluronidase, and DNase.

- Purification: Mast cells are positively selected using anti-c-Kit microbeads, achieving >98% purity [3].

- 2. Cell Stimulation:

- Agonists: this compound (200 µg/mL) and Substance P (60 µM) as a balanced agonist control.

- Inhibitors: To probe signaling pathways, cells are pre-treated with inhibitors for Gi proteins (Pertussis toxin), calcium channels, Gq proteins, PI3K, and JNK [3].

- 3. Key Assays & Readouts:

- Degranulation: Measured by β-hexosaminidase release into the supernatant after 60 minutes of stimulation.

- Receptor Internalization: Quantified via flow cytometry by detecting a reduction in surface MRGPRX2.

- Downstream Signaling: Analyzed by immunoblotting for phosphorylated ERK, AKT, and p38 [3].

The diagram below illustrates the key signaling pathways investigated in this protocol.

Signaling Pathways

Key Takeaways for Drug Development Professionals

- Mechanism is Multifaceted: While the therapeutic benefit in HAE and exploratory areas like COVID-19 is linked to bradykinin B2 receptor blockade, the side effect profile (injection-site reactions) is driven by its off-target action as a balanced agonist of MRGPRX2 [4] [3]. This duality is crucial for profiling the drug in new indications.

- Model System Matters: The finding that this compound acts as a balanced ligand in primary skin mast cells but not in the LAD2 cell line underscores that physiologically relevant cell systems are critical for accurate mechanistic profiling during preclinical development [3].

- Clinical Translation: The ICAT-COVID trial protocol demonstrates a direct path for testing a repurposed drug in a well-defined patient population, using clear, ordinal-scale endpoints (WHO Clinical Progression Scale) that are acceptable to regulators [1] [2].

References

icatibant real world safety and tolerability profile

Real-World Safety and Tolerability Profile

The most robust real-world safety data for icatibant comes from the This compound Outcome Survey (IOS), an international observational registry. The analysis below summarizes safety data from 3025 this compound-treated attacks in 557 patients collected between July 2009 and February 2015 [1].

Table 1: Overview of Adverse Events from the this compound Outcome Survey [1]

| Safety Parameter | Result |

|---|---|

| Patients treated | 557 |

| Total attacks treated | 3025 |

| Mean follow-up time | 2.97 years |

| Total this compound-treated patient-years | 1655.2 years |

| Patients reporting any Adverse Event (AE) | 119 (21.4%) |

| Total AEs reported | 341 |

| Patients reporting an AE related to this compound | 17 (3.1%) |

| Total AEs related to this compound | 43 |

| Patients reporting any Serious AE (SAE) | 59 (10.6%) |

| Total SAEs reported | 143 |

| SAEs considered related to this compound | 3 events in 2 patients |

Table 2: Categorization of Adverse Events [1]

| AE Category | Percentage of Total AEs |

|---|---|

| Gastrointestinal (GI) disorders | 19.6% |

| General disorders and administration site conditions | 13.8% |

| Infections and infestations | 11.1% |

| Respiratory, thoracic, and mediastinal disorders | 8.8% |

| Musculoskeletal and connective tissue disorders | 6.5% |

| Skin and subcutaneous tissue disorders | 6.5% |

Table 3: Most Common this compound-Related Adverse Events [1]

| This compound-Related Adverse Event | Number of Events (Number of Patients) |

|---|---|

| Drug ineffective | 6 (5) |

| Injection site erythema | 6 (1) |

| Blood pressure decreased | 4 (1) |

| Hyperemia | 4 (3) |

| Pain | 3 (2) |

| Gastritis | 2 (1) |

| Other events (single reports) | 16 (12) |

The three Serious Adverse Events (SAEs) considered related to this compound were drug inefficacy, gastritis, and reflux esophagitis [1]. The analysis concluded that this compound was generally well tolerated, with no major differences in AEs between on-label and off-label users, and no this compound-related SAEs in patients with cardiovascular disease [1].

Detailed Experimental Protocols

For your experimental design reference, here are methodologies from two key studies.

1. IOS Registry Methodology (Long-Term Safety Study) [1]

- Study Design: International, prospective, observational registry (NCT01034969).

- Data Collection: Physicians completed electronic case report forms during patient follow-up visits, recommended every 6 months.

- Safety Monitoring: Adverse events were collected and categorized using the Medical Dictionary for Regulatory Activities (MedDRA) system organ classification.

- Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki, Good Clinical Practice guidelines, and was approved by local ethics committees. All patients provided written informed consent.

2. Clinical Trial Methodology (Sweating-Induced Dermal Pain Study) [2]

- Study Design: Single-blind, randomized, crossover study (jRCTs061210021).

- Participants: Adult patients with severe dermal pain induced by thermal sweating stimuli.

- Intervention: Participants were randomized to receive a single subcutaneous injection of either This compound (30 mg) or placebo (saline, 3 mL) on day 1, crossing over to the other treatment on day 2. A washout period of ≥9 hours was implemented.

- Pain Induction: Thermal loading was performed by immersing the participant's lower legs in warm water (approximately 43°C) for 30 minutes.

- Primary Endpoint: Change in dermal pain assessed using a Visual Analog Scale (VAS) before and after drug administration.

- Biomarker Analysis: Blood and plasma histamine levels and serum angiotensin-converting enzyme (ACE) levels were measured before and after thermal loading to explore related mediators.

Signaling Pathways and Mechanistic Insights

This compound is a selective competitive antagonist of the bradykinin B2 receptor. It directly blocks the binding of bradykinin, a key mediator of vascular permeability, thereby reducing edema in HAE attacks [3]. Recent research also explores its interaction with the MRGPRX2 receptor on mast cells.

The following diagram illustrates the key signaling pathways involved in Hereditary Angioedema and the mechanism of action of this compound.

This diagram shows that this compound primarily treats HAE attacks by blocking the bradykinin B2 receptor (B2R) in the kallikrein-kinin pathway [3]. A secondary, clinically relevant effect is its action on the MRGPRX2 receptor.

- MRGPRX2 Interaction: A 2025 study indicates that this compound acts as a balanced ligand of the MRGPRX2 receptor on human skin mast cells, triggering both Gi-protein and β-arrestin signaling pathways [4]. This interaction can lead to mast cell degranulation, which is likely responsible for the transient injection site reactions (e.g., pain, erythema) very commonly observed with this compound administration [1] [4]. The diagram's dashed line illustrates this ancillary mechanism.

Key Takeaways for Professionals

- Strong Safety Profile: The extensive IOS registry data provides high-confidence evidence for this compound's long-term safety and tolerability in a real-world setting [1].

- Predictable Side Effects: The primary AEs are local, transient injection site reactions, aligning with its known mechanism of action on MRGPRX2 [1] [4].

- Management Strategy: The low incidence of related SAEs and the predictable nature of common AEs suggest that safety management can focus on patient education regarding self-administration and injection site care.

References

- 1. Long‐term safety of this compound treatment of patients with angioedema in... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on sweating-induced dermal pain [frontierspartnerships.org]

- 3. Therapeutic Advances in Hereditary Angioedema: A Focus ... [link.springer.com]

- 4. This compound Acts as a Balanced Ligand of MRGPRX2 in ... [pubmed.ncbi.nlm.nih.gov]

pathophysiology of hereditary angioedema types I and II

Genetic Foundation and Molecular Pathophysiology

The disorder originates from heterogeneous mutations in the SERPING1 gene, which encodes the C1-INH protein [1] [2]. The type of mutation determines the HAE subtype.

| Feature | HAE Type I | HAE Type II |

|---|---|---|

| Underlying Defect | C1-INH deficiency [1] [3] | Dysfunctional C1-INH protein [1] [3] |

| Prevalence | ~85% of cases [3] | ~15% of cases [3] |

| C1-INH Antigen Level | Low [1] | Normal or elevated [1] [2] |

| C1-INH Functional Level | Low [1] | Low [1] |

| Common Mutations | Nonsense, frameshift, deletion, insertion leading to truncated/misfolded proteins [1] | Missense mutations near the active site [1] |

C1-INH is a critical serine protease inhibitor (serpin) that regulates multiple plasma protease systems [2]. Its primary role in HAE pathophysiology is to inhibit Factor XIIa and plasma kallikrein within the contact (kallikrein-kinin) system [3]. In HAE, the lack of functional C1-INH leads to uncontrolled activation of this system [3] [2].

The Bradykinin Cascade: A Detailed Pathway

The following diagram details the molecular cascade that leads to bradykinin-mediated swelling.

The bradykinin-mediated pathway in HAE showing the positive feedback loop and loss of C1-INH regulation.

Key Diagnostic and Research Parameters

For diagnosis and research, specific quantitative laboratory findings are characteristic. The table below summarizes these key parameters, which also serve as biomarkers for studying disease mechanisms.

| Parameter | HAE Type I | HAE Type II | Physiological/Role in Research |

|---|---|---|---|

| C1-INH Protein (Antigenic) | Low (≤~30% of normal) [1] [2] | Normal or Elevated [1] [2] | Quantifies amount of protein; key for phenotyping. |

| C1-INH Function | Low [1] | Low [1] | Confirms pathogenic mechanism; primary efficacy endpoint. |

| C4 | Low (both during and between attacks) [4] [1] | Low (both during and during attacks) [4] [1] | Screening biomarker; reflects complement pathway consumption. |

| FXIIa, Kallikrein | N/A | N/A | Research Assays: Directly measure contact system activation [2]. |

| Cleaved HK | N/A | N/A | Research Assay: Marker of plasma kallikrein activity; correlates with attack severity [2]. |

| D-dimer | May be elevated during attacks [4] | May be elevated during attacks [4] | Indicates activation of coagulation & fibrinolysis during attacks. |

Experimental Protocols for Investigating HAE Pathways

For researchers, several established methodologies can be used to probe the mechanisms of HAE.

| Objective | Protocol Summary | Key Measurements & Endpoints |

|---|

| Measure Contact System Activation | In vitro plasma challenge with a negatively charged surface (e.g., kaolin, dextran sulfate) or recombinant proteases to initiate the cascade [2]. | - aPTT (global contact system function) [2].

- ELISA for generated FXIIa, kallikrein, or cleaved HK [2].

- Kinetic assays for specific protease activities. | | Quantify Bradykinin Generation | Incubate patient plasma under controlled conditions that promote contact activation. Use ACE and other kininase inhibitors in the collection tube to stabilize generated bradykinin [2]. | - Bradykinin concentration via specific ELISA or mass spectrometry [2]. | | Assess C1-INH Functionality | Functional (chromogenic/ELISA) assays that measure the capacity of a patient sample to inhibit a known quantity of a target protease (e.g., factor XIIa or kallikrein) [1]. | - Percent C1-INH activity compared to a normal plasma pool. | | Study Pathogenic Mutations | DNA sequencing of the SERPING1 gene from patient blood samples. Sanger sequencing can target specific exons, while Whole Exome Sequencing (WES) is useful for novel gene discovery, as seen in HAE-nC1INH [5]. | - Identification of point mutations, insertions, or deletions [1] [5].

- Linkage analysis in families to confirm co-segregation of variant with disease [5]. |

References

- 1. Hereditary Angioedema - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hereditary Angioedema Mechanism of Disease [discoverhae.com]

- 4. : Diagnosis, Clinical Implications, and... Hereditary Angioedema [pubmed.ncbi.nlm.nih.gov]

- 5. Hereditary Angioedema with Normal C1 Inhibitor [pmc.ncbi.nlm.nih.gov]

Introduction to Icatibant and Hereditary Angioedema

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. FIRAZYR® (this compound injection) Dosing & Administration [firazyr.com]

- 4. This compound injection - DailyMed [dailymed.nlm.nih.gov]

- 5. This compound (subcutaneous route) - Side effects & dosage [mayoclinic.org]

- 6. How do you administer/inject Firazyr? [drugs.com]

Comprehensive Application Notes and Protocols for Icatibant in Acute Hereditary Angioedema Management

Then, I will now begin writing the main body of the paper.

Introduction and Mechanism of Action

Hereditary Angioedema (HAE) is a rare autosomal dominant disorder characterized by recurrent episodes of cutaneous and submucosal swelling that can be life-threatening when affecting the upper airways. With an estimated prevalence of approximately 1 in 50,000 individuals, HAE represents a significant clinical challenge requiring targeted therapeutic approaches [1]. The disease primarily exists in two forms: HAE type I (characterized by reduced C1 esterase inhibitor [C1-INH] levels) representing approximately 85% of cases, and HAE type II (characterized by dysfunctional C1-INH) comprising the remaining 15% [2]. The pathophysiology of HAE centers around excessive bradykinin production, a potent vasoactive peptide that binds to B2 receptors on vascular endothelium, leading to increased vascular permeability and edema formation [2] [3].

Icatibant represents a first-in-class bradykinin B2 receptor antagonist that specifically targets the underlying mediator of HAE attacks. This synthetic decapeptide exhibits a highly selective binding affinity for the bradykinin B2 receptor with similar affinity to bradykinin itself (1-10 nM), while demonstrating approximately 100-fold lower affinity for the inducible B1 receptor [2] [3]. The molecular structure of this compound incorporates five non-proteinogenic amino acids, making it resistant to degradation by bradykinin-cleaving enzymes, thereby extending its therapeutic activity [2]. By competitively inhibiting bradykinin binding to B2 receptors, this compound effectively blocks the downstream signaling events that lead to vasodilation and plasma extravasation, addressing the fundamental pathophysiology of HAE attacks rather than merely masking symptoms.

Table 1: Key Pharmacological Properties of this compound

| Property | Specification | Clinical Significance |

|---|---|---|

| Mechanism of Action | Competitive bradykinin B2 receptor antagonist | Specifically targets HAE pathophysiology |

| Receptor Affinity | Similar to bradykinin for B2 receptors (1-10 nM) | High specificity for target receptor |

| Metabolic Stability | Resistant to bradykinin-cleaving enzymes | Extended duration of action |

| Selectivity | 100-fold lower affinity for B1 receptors | Minimal off-target effects |

| Molecular Characteristics | Synthetic decapeptide with non-proteinogenic amino acids | Predictable synthesis and formulation |

Clinical Efficacy Data

The efficacy of this compound has been established through multiple controlled clinical trials demonstrating statistically significant improvements in the time to symptom relief across various types of HAE attacks. In a randomized, double-blind, placebo-controlled Phase III trial involving 98 adult patients with moderate to severe cutaneous, abdominal, or mild to moderate laryngeal attacks, this compound achieved a median time to 50% reduction in symptoms of just 2.0 hours compared to 19.8 hours with placebo (P<0.001) [4]. Additionally, the median time to almost complete symptom relief was significantly reduced to 8.0 hours with this compound versus 36.0 hours with placebo, representing a clinically meaningful acceleration of recovery [4].

Across three controlled clinical trials, this compound consistently demonstrated efficacy with median times to 50% reduction from baseline symptoms ranging from 2.0 to 2.3 hours regardless of attack location [4]. This consistent performance across different types of HAE attacks underscores the drug's mechanism-based efficacy in targeting the fundamental bradykinin-mediated pathway. Importantly, this compound showed similar efficacy outcomes for laryngeal attacks compared to non-laryngeal attacks, making it particularly valuable for managing these potentially life-threatening episodes [4]. In the case of acute laryngeal HAE attacks, patients are advised to inject this compound and then immediately seek medical attention at the nearest emergency room to ensure airway protection [4].

The treatment success of this compound is further evidenced by its high single-dose efficacy rate, with approximately 90% of HAE attacks successfully treated with just one injection across clinical trials [2] [4] [5]. In an international observational study including 1,657 attacks, this single-dose efficacy rate was maintained, confirming the real-world effectiveness of this compound [5]. For the approximately 10% of attacks requiring retreatment, a second dose administered at least 6 hours after the initial injection typically provides adequate symptom control [2] [3].

Table 2: Summary of Clinical Efficacy Outcomes from Controlled Trials

| Efficacy Parameter | This compound Performance | Comparator/Placebo | Statistical Significance |

|---|---|---|---|

| Median Time to 50% Symptom Reduction | 2.0 hours | 19.8 hours | P<0.001 |

| Median Time to Near-Complete Relief | 8.0 hours | 36.0 hours | Not specified |

| Single-Dose Efficacy Rate | ~90% of attacks | Not applicable | Not applicable |

| Range to 50% Symptom Reduction (Across Trials) | 2.0-2.3 hours | Not reported | Consistent across studies |

| Laryngeal Attack Efficacy | Similar to non-laryngeal attacks | Not applicable | Not applicable |

Safety and Tolerability Profile

The safety profile of this compound has been extensively characterized through clinical trials and post-marketing surveillance, demonstrating a generally favorable tolerability profile with predictable and manageable adverse effects. The most frequently reported adverse reactions are injection-site reactions, occurring in up to 97% of patients in clinical trials [6]. These reactions typically present as transient local symptoms including erythema, swelling, pain, burning, pruritus, and warmth at the administration site [2] [6] [7]. Importantly, these local reactions are generally mild to moderate in severity, appear within 10 minutes of injection, and resolve spontaneously within 4 hours without medical intervention [2]. The mechanism behind these injection-site reactions is believed to be related to partial agonist activity at high local concentrations of this compound [2].

Systemic adverse events with this compound are relatively uncommon and typically mild. The most frequently reported systemic adverse effects include pyrexia (4%), transaminase increase (4%), dizziness (3%), as well as rash, nausea, and headache [6] [7]. It is noteworthy that the incidence of adverse events was similar between this compound and placebo-treated patients in controlled trials, with no serious adverse events directly attributed to this compound administration [2]. Across all Phase III studies, which included 1,076 this compound doses administered to 225 patients for 987 HAE attacks, plus over 8,300 patient exposures in the post-marketing setting, no significant safety concerns have emerged [2].

From an immunogenicity perspective, this compound demonstrates a favorable profile. Across repeated treatments in controlled trials, only 4 patients tested positive for anti-icatibant antibodies, three of whom subsequently tested negative [8] [6]. Critically, no hypersensitivity or anaphylactic reactions have been reported in association with this compound administration, and no correlation between anti-icatibant antibodies and efficacy has been observed [6] [7]. The safety profile in patients who self-administer this compound is similar in nature and frequency to those whose therapy is administered by healthcare professionals, supporting its use in the self-administration setting [8] [6].

Pharmacology and Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that support its use as a subcutaneous emergency treatment for acute HAE attacks. The drug is rapidly absorbed from the subcutaneous injection site, achieving peak plasma concentrations within 20-30 minutes after administration [2]. This rapid absorption profile is particularly advantageous for treating acute HAE attacks where swift therapeutic intervention is essential. This compound exhibits excellent bioavailability (approximately 97%) following subcutaneous administration, with low protein binding (around 44%) and a large volume of distribution (20-25L), consistent with extensive distribution to tissue sites including potential sites of swelling [2] [3].

The metabolic profile of this compound involves hepatic cleavage into two smaller inactive peptides, which are primarily excreted renally [2]. Less than 10% of the administered dose is eliminated as unchanged drug [2]. The elimination half-life ranges from 1.2 to 1.5 hours, which is not dose-dependent [2]. This pharmacokinetic characteristic supports the current dosing strategy of administering a second 30 mg dose rather than increasing the initial dose when response is inadequate, as the duration of action is independent of dose within the therapeutic range [2]. This compound pharmacokinetics are independent of body weight or gender, though elderly patients may experience increased systemic exposure due to reduced clearance [2] [8].

This compound displays a straightforward pharmacodynamic profile with the optimum subcutaneous dose established at 30 mg based on comprehensive dose-finding studies [2]. The drug demonstrates poor diffusion into adipose tissue and does not cross the blood-brain barrier, limiting potential central nervous system effects [2]. From a drug interaction perspective, in vitro studies have not revealed activity on cytochrome p450 enzymes or other major drug-metabolizing systems, predicting a low potential for pharmacokinetic drug interactions [3]. However, as a bradykinin B2 receptor antagonist, this compound has the potential to attenuate the antihypertensive effect of ACE inhibitors, representing an important pharmacodynamic consideration [6].

Experimental and Clinical Protocols

In Vitro Receptor Binding Assays

The binding affinity and selectivity of this compound for bradykinin receptors can be determined through competitive radioligand binding assays using cultured cells expressing human B1 and B2 receptors. The recommended protocol involves preparing cell membranes from HEK-293 cells stably expressing human B1 or B2 receptors. Incubate these membranes with a fixed concentration of a radiolabeled bradykinin analog (such as [3H]-bradykinin) alongside increasing concentrations of this compound (typically ranging from 10^-11 M to 10^-6 M) in an appropriate binding buffer. After incubation to reach equilibrium, separate the bound from free radioligand through rapid filtration over glass fiber filters. Quantify the radioactivity using a scintillation counter and analyze the data to determine the inhibition constant (Ki) using nonlinear regression. This assay typically demonstrates this compound's high affinity for B2 receptors (Ki 1-10 nM) and approximately 100-fold lower affinity for B1 receptors [2] [3].

In Vivo Efficacy Models

Bradykinin-induced edema models in rodents provide valuable preclinical efficacy data. The established methodology involves administering this compound (30 mg/kg subcutaneously) or vehicle to anaesthetized rats or mice. After 30 minutes, inject a standardized dose of bradykinin (typically 100-500 ng) into the plantar surface of one hind paw and an equal volume of saline into the contralateral paw as control. Measure paw volume using a plethysmometer immediately before and at regular intervals (15, 30, 60, 120 minutes) after bradykinin challenge. Calculate the percentage inhibition of edema formation in this compound-treated animals compared to controls. This model demonstrates this compound's ability to antagonize bradykinin-mediated vascular permeability increases [2] [3].

Clinical Trial Design

The efficacy of this compound in acute HAE attacks has been established through randomized, controlled trials employing specific methodologies. The key elements include enrolling adult patients (age ≥18 years) with documented HAE type I or II experiencing moderate-to-severe cutaneous, abdominal, or mild-to-moderate laryngeal attacks. The primary endpoint typically measures time to onset of symptom relief using a 3-item composite visual analog scale (VAS) assessing skin swelling, skin pain, and abdominal pain. Patients record their symptoms on a 100 mm VAS at baseline and at predetermined intervals post-treatment. Response is defined as at least a 50% reduction from the pre-treatment composite VAS score. Statistical analysis generally employs Kaplan-Meier methodology with log-rank tests to compare time-to-event outcomes between treatment groups [4].

Figure 1: Mechanism of this compound Action in Hereditary Angioedema. The diagram illustrates the contact system pathway activated in HAE due to C1-INH deficiency, culminating in excessive bradykinin production and B2 receptor activation leading to edema. This compound exerts its therapeutic effect through competitive antagonism at the B2 receptor level.

Regulatory Status and Practical Considerations

This compound is currently approved in the United States, European Union, and numerous other countries for the treatment of acute HAE attacks in adults 18 years and older [9]. The approved dosing regimen consists of a 30 mg subcutaneous injection administered in the abdominal area, which may be repeated at intervals of at least 6 hours if response is inadequate or symptoms recur [9]. No more than three doses should be administered within a 24-hour period [9]. This compound is available as a prefilled syringe that requires no reconstitution, dose calculation, or refrigeration, simplifying administration and storage [9] [5]. The formulation remains stable for up to 24 months at room temperature (between 36°F and 77°F/2°C and 25°C), enhancing its portability and suitability for patient self-administration [9].

Proper training in subcutaneous injection technique is essential for patients who will self-administer this compound. Healthcare providers should conduct comprehensive self-administration training covering recognition of HAE attack symptoms, aseptic injection technique, appropriate injection site rotation (primarily abdominal area), and post-injection monitoring [4] [5]. Patients should be advised to administer this compound as early as possible during an attack, once symptoms are clearly recognized, regardless of attack location [5]. International guidelines recommend that patients carry at least two doses of acute therapy with them at all times to be prepared for potential attacks [5]. For laryngeal attacks, while this compound should be administered promptly, patients must be instructed to seek immediate medical attention at an appropriate healthcare facility afterward due to the potential for progressive airway obstruction [8] [6].

Special consideration should be given to specific patient populations. While clinical studies have not identified significant differences in efficacy or safety between elderly and younger patients, elderly patients may have increased systemic exposure to this compound and should be monitored appropriately [8] [6]. Currently, safety and effectiveness in pediatric patients below 18 years have not been established, though a clinical trial to investigate this compound in pediatric HAE patients is in progress (ClinicalTrials.gov identifier: NCT01386658) [2] [8]. For pregnant women, available data from published literature and pharmacovigilance have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes, but this compound should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [8] [6].

Table 3: Practical Administration Guidelines for this compound

| Administration Aspect | Protocol Specification | Additional Considerations |

|---|---|---|

| Dosage Form | 3-mL prefilled syringe (30 mg) | No reconstitution or refrigeration required |

| Injection Site | Subcutaneous (abdominal area) | Rotate sites with subsequent injections |

| Injection Duration | Over at least 30 seconds | Patient should receive proper technique training |

| Dosing Schedule | 30 mg; may repeat every 6 hours if needed | Maximum of 3 doses in 24 hours |

| Storage Conditions | 36°F-77°F (2°C-25°C) | Stable for up to 24 months at room temperature |

| Self-Administration | After proper training by healthcare professional | Safety profile similar to HCP-administered |

Conclusion and Future Directions

This compound represents a significant advancement in the management of acute HAE attacks through its targeted mechanism of action as a specific bradykinin B2 receptor antagonist. The robust clinical trial data demonstrate consistent efficacy across all types of HAE attacks, with rapid symptom relief and a favorable safety profile characterized primarily by transient injection-site reactions. The convenience of room-temperature storage and prefilled syringe presentation facilitates self-administration, potentially reducing treatment delay and improving patient independence and quality of life. The pharmacoeconomic implications of these features, while varying among countries, generally support the value proposition of early intervention with this compound in appropriate patient populations.

Future developments in this compound research include expanding its application to pediatric populations, with ongoing studies evaluating its safety and efficacy in children [2] [10]. Additionally, further investigation is warranted to explore potential applications in other bradykinin-mediated conditions and to refine treatment protocols for special populations. As the therapeutic landscape for HAE continues to evolve with the introduction of novel agents, this compound maintains its position as an important acute treatment option based on its well-established efficacy, safety, and practical administration profile. Continued research and post-marketing surveillance will further elucidate its long-term value and optimal integration into comprehensive HAE management strategies.

References

- 1. What new drugs are available for the management of ... [dig.pharmacy.uic.edu]

- 2. An evidence-based review of the potential role of this compound in the... [pmc.ncbi.nlm.nih.gov]

- 3. Management of acute attacks of hereditary angioedema [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy - SAJAZIR (this compound) [sajazir.com]

- 5. Role of Acute Therapy [firazyr.com]

- 6. FIRAZYR® Safety Profile - Healthcare Professionals Site [firazyr.com]

- 7. FIRAZYR® (this compound injection) Side Effects [firazyr.com]

- 8. Safety Profile - this compound Injection from Fresenius Kabi [icatibantinjection.com]

- 9. FIRAZYR® (this compound injection) Dosing & Administration [firazyr.com]

- 10. A call to action to use this compound down to age 2 for hereditary ... [pubmed.ncbi.nlm.nih.gov]

Icatibant: Properties & Approved Product Handling

For the formulated drug product intended for clinical use, specific storage and handling instructions are provided by the manufacturer.

Table 1: Storage and Handling of Icatibant Injection (Drug Product)

| Aspect | Specification |

|---|---|

| Recommended Storage | Store between 36°F to 77°F (2°C to 25°C). Do not freeze [1] [2]. |

| Handling | Keep in the original carton until use. Requires no reconstitution, refrigeration, or special handling [1] [2]. |

| Visual Inspection | The solution should be clear and colorless. Do not administer if the product contains particulates or is discolored [3] [2]. |

| Administration | Supplied as a single-use, prefilled syringe for subcutaneous injection over at least 30 seconds [3] [2]. |

Stability & Impurity Profiling for Drug Development

For researchers focused on the active pharmaceutical ingredient (API), one study provides critical data on its stability under stress conditions and the identification of a key degradation impurity.

Table 2: Stability and Impurity Data for this compound API

| Parameter | Findings |

|---|---|